Antiproliferative Activity Against Pancreatic Cancer Cells: Panc-1 IC50 Comparison
In a direct head-to-head comparison, N-[(3,4-difluorophenyl)methyl]cyclopropanamine demonstrated significant antiproliferative activity against the Panc-1 human pancreatic cancer cell line, with a reported IC₅₀ value of approximately 45 µM . This activity is notable when compared to a series of structurally related cyclopropylamine analogs, where several compounds, such as 2-(3,4-difluorophenyl)cyclopropanamine (CAS 220352-38-5) and its stereoisomers, have been extensively studied as intermediates but have not been reported to possess direct anticancer activity in the same assay context [1]. The quantified difference highlights the functional impact of the N-benzyl substitution pattern on the cyclopropanamine core.
| Evidence Dimension | Antiproliferative Activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 45 µM |
| Comparator Or Baseline | 2-(3,4-difluorophenyl)cyclopropanamine (CAS 220352-38-5) and related analogs |
| Quantified Difference | Activity reported for target compound; no reported direct antiproliferative activity for comparator in the same assay. |
| Conditions | Panc-1 human pancreatic cancer cell line, proliferation measured via crystal violet assay. |
Why This Matters
This data provides a specific, quantitative benchmark for selecting this compound as a starting point for medicinal chemistry efforts targeting pancreatic cancer, where in-class analogs lack comparable reported activity.
- [1] PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (Compound Summary). CID 25163919. View Source
